molecular formula C21H22N4O4S B2979101 2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 898605-82-8

2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2979101
CAS No.: 898605-82-8
M. Wt: 426.49
InChI Key: LEEGRVXUZBIJAA-UHFFFAOYSA-N
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Description

The compound 2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide (hereafter referred to as Compound A) is a triazine-based acetamide derivative. Its structure comprises a 1,2,4-triazin-3-yl core substituted with a 4-ethoxybenzyl group at position 6, a thioether linkage to an acetamide moiety, and a 3-methoxyphenyl group at the terminal amide (Fig. 1).

Properties

IUPAC Name

2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-3-29-16-9-7-14(8-10-16)11-18-20(27)23-21(25-24-18)30-13-19(26)22-15-5-4-6-17(12-15)28-2/h4-10,12H,3,11,13H2,1-2H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEGRVXUZBIJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide” typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxybenzyl group: This step may involve nucleophilic substitution reactions.

    Thioether formation: This can be done by reacting the triazine derivative with a thiol compound.

    Acetamide formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, triazine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of “2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide” would need to be determined through experimental studies.

Medicine

In medicinal chemistry, compounds like this are investigated for their therapeutic potential. They may be evaluated for their ability to interact with specific biological targets, such as enzymes or receptors, and their efficacy in treating diseases.

Industry

In the industrial sector, triazine derivatives are used in the production of dyes, herbicides, and other specialty chemicals. Their stability and reactivity make them valuable in various applications.

Mechanism of Action

The mechanism of action of “2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide” would depend on its specific biological target. Generally, triazine derivatives may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Aromatic Substituents

N-(3-Chlorophenyl) Variant

A close analog, N-(3-chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (), replaces the 3-methoxyphenyl group with a 3-chlorophenyl moiety.

4-Methoxyphenyl Derivative

Another variant, 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS 886964-04-1; ), introduces an amino group at position 4 of the triazine ring and a 4-methoxyphenyl group. The amino substituent could enhance hydrogen-bonding capacity, possibly improving solubility or target affinity .

Table 1: Substituent Effects on Key Properties

Compound Triazine Substituent Aromatic Group Molecular Weight Key Features
Compound A 4-Ethoxybenzyl 3-Methoxyphenyl Not reported Lipophilic, potential CNS activity
Compound 4-Ethoxybenzyl 3-Chlorophenyl Not reported Electron-withdrawing substituent
Compound 4-Amino, 4-ethoxybenzyl 4-Methoxyphenyl 441.5 g/mol Enhanced H-bonding capability

Functional Analogues with Varied Core Structures

Phosphonate-Containing Triazine Derivatives

Makk et al. synthesized (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonic acids (e.g., 81f; ), which exhibit high antioxidant activity.

Pyrimidine-Based Thioacetamides

A pyrimidine analog, 2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (), replaces the triazine core with a pyrimidine ring. The trifluoromethyl benzothiazole group may enhance metabolic stability, a feature absent in Compound A .

Pharmacological Potential and Comparative Insights

Anticancer Activity

highlights N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides as anticancer agents. The sulfonamide group in these compounds contrasts with Compound A ’s acetamide, suggesting divergent mechanisms of action. Sulfonamides often inhibit carbonic anhydrases, while acetamides may target kinases or proteases .

Antioxidant Performance

The phosphonic acid derivative 81f () outperformed standard antioxidants, implying that introducing acidic groups into triazine derivatives could be a strategic modification for Compound A to enhance similar activity .

Biological Activity

The compound 2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O4SC_{21}H_{23}N_{5}O_{4}S with a molecular weight of approximately 441.5 g/mol. The structure includes a triazine core connected to a thioamide functional group and a methoxyphenyl substituent, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC21H23N5O4SC_{21}H_{23}N_{5}O_{4}S
Molecular Weight441.5 g/mol
CAS Number886964-04-1

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, an evaluation using the MTT assay demonstrated cytotoxic effects against various cancer cell lines including C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma) . The selectivity of these compounds towards cancerous cells compared to healthy cells was also noted.

Antimicrobial Activity

Another aspect of the biological activity of this compound is its antimicrobial properties. Related compounds have shown effectiveness against various microorganisms such as Staphylococcus aureus and Candida albicans . The disk diffusion method has been employed to assess these effects, indicating that modifications in the chemical structure can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of compounds in this class suggests that modifications on the triazine core and substituents can significantly influence their biological activity. For example:

  • Thioamide Group: The presence of the thioamide group is crucial for enhancing anticancer activity.
  • Substituents on the Phenyl Ring: Variations in substituents on the phenyl ring (e.g., methoxy vs. ethoxy) can alter both potency and selectivity towards cancer cell lines.

Case Studies

  • MTT Assay Results:
    • Compounds were tested against multiple cancer cell lines.
    • Results indicated IC50 values ranging from low micromolar to nanomolar concentrations depending on the specific structure.
  • Antimicrobial Testing:
    • A series of benzothiazole derivatives were synthesized and tested.
    • Notable inhibition was observed against E. coli and C. albicans , supporting the potential for further development as antimicrobial agents .

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